molecular formula C17H12ClNO5 B2929721 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one CAS No. 879569-13-8

5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B2929721
CAS No.: 879569-13-8
M. Wt: 345.74
InChI Key: SWQNMDQBNVYPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the benzoxazole family, which are heterocyclic aromatic organic compounds containing oxygen and nitrogen atoms in a fused ring system. The presence of chlorine and benzodioxin groups in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl with appropriate reagents to introduce the chloro and benzoxazole groups. The reaction conditions often require careful control of temperature, pressure, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize specific functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the development of new drugs, materials, and chemical processes. In medicine, it has been studied for its potential therapeutic effects, such as anti-inflammatory and anticancer properties. In the field of chemistry, it serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one

  • N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides

  • (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one

This comprehensive overview highlights the significance of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5/c18-11-2-4-14-12(8-11)19(17(21)24-14)9-13(20)10-1-3-15-16(7-10)23-6-5-22-15/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQNMDQBNVYPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.